Kasumigamide

説明

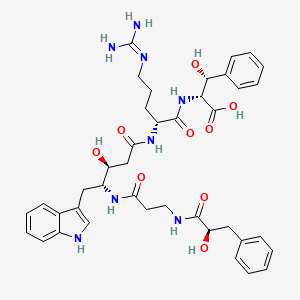

Structure

2D Structure

特性

分子式 |

C40H50N8O9 |

|---|---|

分子量 |

786.9 g/mol |

IUPAC名 |

(2R,3R)-2-[[(2R)-5-(diaminomethylideneamino)-2-[[(3S,4R)-3-hydroxy-4-[3-[[(2R)-2-hydroxy-3-phenylpropanoyl]amino]propanoylamino]-5-(1H-indol-3-yl)pentanoyl]amino]pentanoyl]amino]-3-hydroxy-3-phenylpropanoic acid |

InChI |

InChI=1S/C40H50N8O9/c41-40(42)44-18-9-16-29(37(54)48-35(39(56)57)36(53)25-12-5-2-6-13-25)46-34(52)22-31(49)30(21-26-23-45-28-15-8-7-14-27(26)28)47-33(51)17-19-43-38(55)32(50)20-24-10-3-1-4-11-24/h1-8,10-15,23,29-32,35-36,45,49-50,53H,9,16-22H2,(H,43,55)(H,46,52)(H,47,51)(H,48,54)(H,56,57)(H4,41,42,44)/t29-,30-,31+,32-,35-,36-/m1/s1 |

InChIキー |

WUXSZVRSSSITPJ-LHXUXNRLSA-N |

異性体SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)NCCC(=O)N[C@H](CC2=CNC3=CC=CC=C32)[C@H](CC(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H]([C@@H](C4=CC=CC=C4)O)C(=O)O)O)O |

正規SMILES |

C1=CC=C(C=C1)CC(C(=O)NCCC(=O)NC(CC2=CNC3=CC=CC=C32)C(CC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C4=CC=CC=C4)O)C(=O)O)O)O |

同義語 |

kasumigamide |

製品の起源 |

United States |

Discovery and Isolation of Kasumigamide

Initial Isolation from Freshwater Cyanobacterium Microcystis aeruginosa NIES-87

Kasumigamide was first discovered and isolated from the freshwater cyanobacterium Microcystis aeruginosa strain NIES-87. nih.gov It was identified as a novel antialgal tetrapeptide, notable for containing an N-terminal alpha-hydroxy acid. nih.gov The research that led to its initial characterization found that this compound exhibited antialgal activity against the green alga Chlamydomonas neglecta. nih.gov The structural elucidation of the compound was accomplished through a combination of two-dimensional NMR correlation experiments, mass spectral analysis, and amino acid analyses. nih.gov This initial work established the foundational understanding of this compound's chemical nature as a hybrid peptide-polyketide. nih.govresearchgate.net

Table 1: Initial Discovery of this compound

| Feature | Description |

|---|---|

| Source Organism | Microcystis aeruginosa (NIES-87) |

| Environment | Freshwater |

| Compound Class | Antialgal tetrapeptide (peptide-polyketide) |

| Initial Identified Activity | Antialgal activity against Chlamydomonas neglecta |

Subsequent Identification and Isolation from Marine Sponge Discodermia calyx

In a significant development, this compound was later identified and isolated from a completely different environment: the Japanese marine sponge Discodermia calyx. nih.govnih.gov This discovery was not accidental but resulted from a metagenomic analysis of the sponge. nih.govresearchgate.net Researchers identified a hybrid type I polyketide synthase-nonribosomal peptide synthetase gene cluster, named the 'kas' cluster, within the sponge's microbiome. nih.govresearchgate.net

Bioinformatic analysis of this gene cluster suggested its involvement in the biosynthesis of a compound with a structure consistent with this compound. nih.gov This genetic evidence prompted a chemical investigation of the sponge's metabolic profile, which confirmed the presence of this compound in the sponge's extract. nih.govresearchgate.net Further research identified the true producer of the compound as Candidatus 'Entotheonella' sp., a filamentous symbiotic bacterium living within the sponge D. calyx. nih.govjst.go.jp The presence of the same biosynthetic gene cluster in both a freshwater cyanobacterium and a marine sponge symbiont suggests a potential horizontal gene transfer event. researchgate.net

Table 2: Subsequent Identification of this compound

| Feature | Description |

|---|---|

| Source Organism | Marine Sponge Discodermia calyx |

| Producing Symbiont | Candidatus 'Entotheonella' sp. |

| Environment | Marine |

| Method of Discovery | Metagenomic analysis identifying the 'kas' biosynthetic gene cluster |

Methodological Approaches in Isolation

The isolation and characterization of this compound from its two known sources involved distinct but complementary analytical techniques.

In its initial isolation from Microcystis aeruginosa, the structure of this compound was determined using a combination of spectroscopic and spectrometric methods. nih.gov These included:

Two-dimensional (1H-1H and 1H-13C) NMR correlation experiments: To determine the chemical structure and connectivity of the atoms. nih.gov

Mass Spectral Analysis: Specifically, Fast Atom Bombardment Mass Spectrometry (FABMS), was used to confirm the molecular weight and formula. nih.gov

High-Performance Liquid Chromatography (HPLC): Utilized for the purification of the compound. nih.gov

Amino Acid Analysis: To identify the constituent amino acids of the peptide. nih.gov

For the isolation from the marine sponge Discodermia calyx, the process was guided by the prior genetic information. nih.gov The primary methods included:

Methanol (B129727) (MeOH) Extraction: The frozen sponge material was first treated with methanol to create a crude extract containing its metabolites. nih.govresearchgate.net

Column Chromatography: The crude extract was then fractionated using column chromatography to separate the different compounds. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique was used to monitor the fractions from chromatography to specifically track and identify the presence of this compound. nih.govresearchgate.net

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOFMS): Used to establish and confirm the precise molecular formula of the isolated compound, matching it to that of this compound. nih.govresearchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Calyculin A |

| Calyxamide |

| Deoxythis compound |

| Discodermin |

| Discokiolide |

| Discodermolide |

| Icadamides |

| This compound |

Biosynthetic Pathways and Genetic Basis

Identification of the Hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) Gene Cluster (kas gene)

The genetic blueprint for kasumigamide synthesis, the kas gene cluster, was first identified through metagenomic analysis of the marine sponge Discodermia calyx. nih.govresearchgate.netnih.gov This investigation revealed a hybrid Type I PKS-NRPS gene cluster, a discovery that was subsequently correlated with the presence of this compound in the sponge's metabolic profile. nih.govresearchgate.net Bioinformatic analysis of this gene cluster, and its constituent open reading frames (ORFs), provided the initial clues linking it to the production of this tetrapeptide. nih.govresearchgate.netmdpi.com The kas gene cluster from 'Entotheonella' sp. spans approximately 37 kilobases and is composed of nine ORFs, designated kasA through kasI. nih.govresearchgate.net The core biosynthetic machinery is encoded by kasA, kasB, and kasC, which together orchestrate the assembly of the this compound molecule. nih.govplos.org Flanking the core biosynthetic genes are putative transposases, suggesting a mechanism for the horizontal gene transfer observed between different bacterial species. researchgate.netnih.govplos.orgplos.org

Comparative Analysis of Biosynthetic Gene Clusters in Producing Organisms

The discovery of this compound in both a freshwater cyanobacterium and a marine sponge symbiont prompted a comparative analysis of their respective biosynthetic gene clusters. nih.govresearchgate.net This comparison has illuminated both conserved core functionalities and intriguing structural variations, providing insights into the evolution and adaptation of this metabolic pathway.

Microcystis aeruginosa NIES-87 Gene Cluster (makasA-D)

The this compound biosynthetic gene cluster in Microcystis aeruginosa NIES-87, designated makasA-D, was identified following the confirmation of this compound production by this strain. nih.govnih.gov The core biosynthetic genes, makasA-C, encode five nonribosomal peptide synthetase (NRPS) modules and one polyketide synthase (PKS) module. nih.govsemanticscholar.org A notable feature of the makas cluster is the unusual positioning of the PKS module. nih.gov While in other identified kas gene clusters the PKS module is located at module 4, in M. aeruginosa NIES-87 it is shifted. nih.gov The contiguity of the domains surrounding this shifted module was confirmed through cloning, ruling out a simple misassembly of the genomic data. nih.gov The makas gene cluster is also flanked by two putative transposase genes, ORFM1 and ORFM2, which are conserved across several M. aeruginosa strains. nih.gov However, the makasA-D genes themselves appear to be unique to the NIES-87 strain among the sixteen strains with available genomic data. nih.gov

'Entotheonella' sp. Gene Cluster (kasA-I)

The kas gene cluster in 'Entotheonella' sp., found within the marine sponge Discodermia calyx, is organized into nine open reading frames (kasA-I). researchgate.netnih.govresearchgate.netplos.orgplos.org The core of this cluster, responsible for the synthesis of the this compound backbone, is comprised of the genes kasA, kasB, and kasC. nih.govplos.org KasA contains an adenylation (A) domain, a ketoreductase (KR) domain, and a peptidyl carrier protein (PCP) domain. KasB is a larger gene, encoding three modules: two NRPS modules and one PKS module. nih.govplos.org Finally, kasC encodes the remaining two NRPS modules. nih.govplos.org The entire kasA-I cluster from 'Entotheonella' sp. spans approximately 37 kb. researchgate.net The organization of this cluster is considered more typical for this type of biosynthetic pathway compared to the makas cluster of M. aeruginosa NIES-87. nih.gov

| Feature | Microcystis aeruginosa NIES-87 (makasA-D) | 'Entotheonella' sp. (kasA-I) |

| Gene Designation | makasA-D | kasA-I |

| Number of ORFs | 4 core biosynthetic genes | 9 ORFs |

| Core Genes | makasA, makasB, makasC | kasA, kasB, kasC |

| PKS Module Position | Shifted relative to other kas clusters | Located at module 4 |

| Flanking Genes | Putative transposases (ORFM1, ORFM2) | Putative transposases |

| Size | Not explicitly stated | ~37 kb |

| Producing Organism | Freshwater cyanobacterium | Marine sponge symbiont |

| Reference | nih.govsemanticscholar.org | researchgate.netnih.govplos.orgsemanticscholar.orgplos.orgu-tokyo.ac.jp |

Enzymatic Mechanisms within the Biosynthetic Pathway

The synthesis of this compound is a complex process involving a series of enzymatic domains, each with a specific role in selecting, activating, and modifying the building blocks of the final molecule.

Role of Adenylation (A) Domains and Substrate Specificity

Adenylation (A) domains are the gatekeepers of nonribosomal peptide synthesis, responsible for recognizing and activating specific amino acid substrates. oup.commdpi.com In the this compound biosynthetic pathway of M. aeruginosa NIES-87, in vitro analysis of the five A domains within MakasA-C has confirmed their substrate selectivity. researchgate.netplos.org The A domains of MakasA-A1, MakasB-A1, MakasB-A2, and MakasC-A1 demonstrated specific activation of phenylpyruvic acid (PP), β-alanine, L-tryptophan, and L-arginine, respectively. researchgate.netplos.org Interestingly, the A domain of MakasC-A2, while predicted to bind L-phenylalanine, showed a higher selectivity for DL-threo-3-phenylserine (DL-threo-PS). plos.org This finding is significant as D-erythro-3-phenylserine is the C-terminal residue of this compound, suggesting a multi-step process for its incorporation. plos.org The substrate specificities of the A domains in the 'Entotheonella' sp. kas cluster are predicted to be similar, with the substrate binding sites showing 77% to 89% identity to their counterparts in the makas cluster. semanticscholar.org

| A Domain | Predicted/Confirmed Substrate | Producing Organism | Reference |

| MakasA-A1 | Phenylpyruvic acid (PP) | Microcystis aeruginosa NIES-87 | researchgate.netplos.orgsemanticscholar.org |

| MakasB-A1 | β-Alanine | Microcystis aeruginosa NIES-87 | researchgate.netplos.orgsemanticscholar.org |

| MakasB-A2 | L-Tryptophan | Microcystis aeruginosa NIES-87 | researchgate.netplos.orgsemanticscholar.org |

| MakasC-A1 | L-Arginine | Microcystis aeruginosa NIES-87 | researchgate.netplos.orgsemanticscholar.org |

| MakasC-A2 | DL-threo-3-phenylserine (DL-threo-PS) | Microcystis aeruginosa NIES-87 | plos.org |

Postulated Functions of Ketoreductase (KR) and β-Hydroxylase (KasD) Domains

The ketoreductase (KR) and β-hydroxylase domains play crucial roles in modifying the polyketide and amino acid precursors during this compound biosynthesis. The KR domain within KasA (KasA-KR) shares approximately 41% identity with the KR domain of AerA, an enzyme known to reduce phenylpyruvic acid (PP) to generate D-phenyl lactic acid. nih.govplos.orgsemanticscholar.org This suggests that KasA-KR is responsible for the reduction of the initial keto group in the growing polyketide chain.

The kasD gene encodes a putative β-hydroxylase. plos.org This enzyme exhibits about 39% identity to CmlA, a β-hydroxylase that catalyzes the hydroxylation of L-p-aminophenylalanine. plos.org Given the structural similarity of L-phenylalanine to the substrate of CmlA, it is proposed that KasD catalyzes the β-hydroxylation of L-phenylalanine to produce L-threo-3-phenylserine. plos.org This newly formed amino acid is then likely activated by the MakasC-A2 domain before undergoing epimerization to the D-erythro form found in the final this compound structure. plos.org

Evolutionary Aspects of Biosynthesis

The distribution and structure of the this compound biosynthetic gene cluster (kas BGC) across different bacterial phyla provide significant insights into its evolutionary history. The evidence strongly points towards a dynamic evolution shaped by horizontal gene transfer, facilitated by mobile genetic elements.

Evidence for Horizontal Gene Transfer of the kas Biosynthetic Gene Cluster

The production of this compound by phylogenetically distant bacterial species is a key piece of evidence suggesting that the biosynthetic gene cluster has been transferred horizontally between different bacteria. plos.org this compound was first isolated from a freshwater, free-living cyanobacterium, Microcystis aeruginosa NIES-87. nih.govresearchgate.net Later, metagenomic analysis of the Japanese marine sponge Discodermia calyx revealed that the compound was also being produced by an uncultured symbiotic bacterium, identified as an 'Entotheonella' sp. plos.orgnih.govresearchgate.net

The discovery of the same specialized metabolite in two bacteria from different phyla and distinct environments (freshwater cyanobacterium vs. marine sponge symbiont) strongly implies that the genetic instructions for its synthesis were not inherited vertically through common descent but were acquired through horizontal gene transfer (HGT). plos.orgnih.gov This process allows for the rapid dissemination of advantageous traits, such as the production of bioactive compounds, across species boundaries.

Further bioinformatic searches have reinforced the HGT hypothesis. Homologs of the kas gene cluster have been identified in the genomes of other phylogenetically diverse bacteria. plos.org Candidate clusters were found in two β-proteobacteria, Delftia acidovorans CCUG 274B and Herbaspirillum sp. plos.org The presence of these putative this compound biosynthetic gene clusters in various bacteria living in different environments underscores the role of HGT in the widespread distribution of this metabolic pathway. nih.gov

Involvement of Transposases in Gene Cluster Distribution

The mechanism for the horizontal transfer of the kas BGC appears to be linked to mobile genetic elements, specifically transposases. plos.orgnih.gov Analysis of the genomic region surrounding the kas cluster in 'Entotheonella' sp. revealed that it is flanked by a pair of long terminal repeats. plos.org These sequences were annotated as putative transposases, which are enzymes that can move segments of DNA from one location in the genome to another, or between different DNA molecules. plos.orgresearchgate.netresearchgate.net This suggests that the entire kas BGC may function as a transposon, a mobile genetic element capable of "jumping" between the genomes of different species. plos.org

Similarly, the this compound biosynthetic gene cluster in M. aeruginosa (the makas cluster) is also flanked by two putative transposases, designated ORFM1 and ORFM2. nih.gov The presence of these mobile elements at the boundaries of the gene cluster in phylogenetically distinct producer organisms provides a clear potential mechanism for its interspecies transfer. plos.orgnih.gov It has been noted that sponge-associated bacteria, in general, contain a high number of such transposable insertion elements, which are believed to play a significant role in the evolution of symbiont genomes. nih.gov

The table below details the putative Open Reading Frames (ORFs) identified in the kas BGC from the 'Entotheonella' sp. found in the Discodermia calyx sponge, highlighting the genes associated with biosynthesis and the flanking transposases. plos.org

| Gene | Putative Function | Notes |

|---|---|---|

| kasA | PKS-NRPS | Hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase. plos.org |

| kasB | NRPS | Nonribosomal Peptide Synthetase. plos.org |

| kasC | NRPS | Nonribosomal Peptide Synthetase. plos.org |

| kasD | NRPS | Nonribosomal Peptide Synthetase. plos.org |

| kasE | Acyl-CoA synthetase | Involved in precursor supply. plos.org |

| kasF | MbtH-like protein | Accessory protein for NRPS function. plos.org |

| kasG | Thioesterase | Likely involved in product release or editing. plos.org |

| kasH | ABC transporter | Possible role in export/resistance. plos.org |

| kasI | ABC transporter | Possible role in export/resistance. plos.org |

| Transposase | Mobile genetic element | Flanks the gene cluster, facilitating horizontal transfer. plos.orgresearchgate.netresearchgate.net |

Chemical Synthesis and Structural Elucidation

Total Synthesis of Kasumigamide

The first total synthesis of this compound was a crucial step in confirming its structure and understanding its biosynthesis. researchgate.net The initial structural hypothesis was challenged by biosynthetic gene cluster analysis, which suggested a different stereochemistry than what was originally proposed. researchgate.net This discrepancy prompted synthetic efforts to resolve the true structure of the molecule.

The total synthesis was instrumental in not only verifying the planar structure but also in definitively establishing the absolute configurations of its stereocenters. researchgate.netresearchgate.net This process involved the meticulous construction of the N-acyltetrapeptide, which is composed of both proteinogenic and non-proteinogenic amino acid residues. researchgate.netacs.org The successful synthesis ultimately led to a revised structure of this compound. researchgate.netnih.gov During these synthetic studies, a new analogue, deoxythis compound, was also discovered and its structure validated. nih.gov

Structural Revision and Stereochemical Assignment

The journey to elucidate the correct structure of this compound is a prime example of the challenges encountered in natural product chemistry. scielo.br Initial determination of the planar structure was achieved through extensive 2D NMR and mass spectrometry analyses. researchgate.net However, the absolute stereochemistry, particularly of the non-standard amino acid moieties, required more advanced techniques and ultimately, total synthesis for confirmation. researchgate.netscielo.br

Correction of Absolute Configuration of Key Moieties (e.g., Ahipa)

A pivotal moment in the structural elucidation of this compound was the correction of the absolute configuration of the 4-amino-3-hydroxy-5-indolylpentanoic acid (Ahipa) moiety. researchgate.net The originally assigned (3S) configuration was proven to be incorrect. researchgate.net Synthetic studies that prepared various stereoisomers of this compound were essential in demonstrating that the correct configuration at the C3 position of the Ahipa residue is, in fact, (R). researchgate.net This revision was a critical outcome of the total synthesis efforts. researchgate.netresearchgate.net

The advanced Marfey's method, a highly sensitive technique, played a significant role in determining the absolute configurations of the amino acid components, minimizing sample loss and preventing erroneous assignments. researchgate.net This analytical tool, combined with the synthetic results, provided irrefutable evidence for the revised stereochemistry.

Synthetic Methodologies Employed

The synthesis of a complex natural product like this compound necessitates the use of sophisticated and versatile synthetic strategies. The approaches taken highlight modern techniques in peptide and polyketide chemistry.

Fmoc-based Solid-Phase Peptide Synthesis Considerations

While the specific details of the solid-phase synthesis of this compound are not extensively documented in the provided results, Fmoc (9-fluorenylmethyloxycarbonyl)-based solid-phase peptide synthesis (SPPS) is a standard and powerful technique for assembling peptide chains. researchgate.netchempep.combachem.com This method involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid resin support. bachem.com

The Fmoc protecting group is base-labile and is typically removed using a solution of piperidine (B6355638) in DMF. uci.edu This iterative process of deprotection and coupling allows for the efficient construction of the desired peptide sequence. bachem.com Given the peptidic nature of this compound, it is highly probable that Fmoc-SPPS or a related solution-phase peptide coupling strategy was a key component of its total synthesis. Challenges in SPPS, such as aggregation and difficult coupling steps, are often overcome by using specialized coupling reagents and optimized reaction conditions. chempep.com

Investigation of Biological Activities

Algicidal Activity

Kasumigamide has demonstrated notable activity against certain microalgae, highlighting its potential role in aquatic microbial interactions.

Activity against Chlamydomonas neglecta (NIES-439)

Research has identified that this compound exhibits antialgal properties specifically against the green alga Chlamydomonas neglecta (NIES-439). researchgate.net This activity points to its function as a chemical agent in the ecological competition between different microbial species in freshwater environments. While the precise quantitative measures of this activity are detailed in specialized studies, its recognized effect underscores the compound's biological relevance.

Observed Cellular Effects (e.g., precipitation, flagella cessation)

The algicidal mechanism of this compound involves distinct and observable effects on the cellular integrity of susceptible algae. nih.gov In studies involving Chlamydomonas species, exposure to algicidal compounds can lead to a range of cellular disruptions. While specific morphological changes induced by this compound on Chlamydomonas neglecta are a subject of ongoing detailed investigation, general effects of algicidal agents on this genus include the loss of motility through the cessation of flagellar movement and the precipitation of cellular components, leading to cell death. nih.govjapsonline.comnih.gov Calcium signaling is crucial for flagellar function in Chlamydomonas, and disruptions in this pathway can lead to such effects. nih.govnih.gov

Predicted Antiviral Potential (Computational Studies)

In addition to its observed algicidal effects, this compound has been identified as a molecule of interest for its potential antiviral properties through modern computational screening methods. These in silico approaches allow for the rapid assessment of large compound libraries against biological targets.

Machine Learning-Based Screening for Antiviral Candidates

A significant study utilized a machine learning approach based on message-passing neural networks to screen a library of over 2,000 cyanobacterial secondary metabolites for potential antiviral activity. mdpi.com This advanced virtual screening technique successfully identified 364 compounds as potential antiviral agents, with amides being the predominant chemical class. mdpi.com this compound was among the molecules highlighted by this high-efficiency screening method, which boasted a high accuracy rate for identifying known antiviral drugs. mdpi.com The model predicted that a subset of these compounds, including this compound, were more likely to have activity against RNA viruses. mdpi.com

Molecular Docking Studies with Viral Targets (e.g., HIV-1 RT)

To further validate the findings from the machine learning screen, molecular docking experiments were performed. mdpi.com These computational simulations investigate the binding affinity and interaction patterns between a ligand (this compound) and a protein target. Human Immunodeficiency Virus type 1 reverse transcriptase (HIV-1 RT), a crucial enzyme for the replication of the HIV virus, was selected as a key target. mdpi.comjmchemsci.comnih.gov The docking studies revealed that this compound, along with other candidate compounds, formed robust non-covalent bonding interactions with the RNase H active site on HIV-1 RT. mdpi.com This strong interaction suggests a potential mechanism of inhibition, supporting the predictions of the machine learning model and marking this compound as a candidate for further antiviral research. mdpi.com

Table 1: Predicted Interaction of this compound with HIV-1 RT

| Compound | Target Protein | Computational Method | Predicted Outcome |

|---|

Role in Microbial Ecological Interactions

The discovery of this compound in two vastly different environments—a freshwater cyanobacterium and a marine sponge symbiont—strongly suggests its significant role in microbial ecology. nih.govresearchgate.netmdpi.com The production of such a bioactive compound is likely a strategy for survival and competition. scielo.br In microbial communities, secondary metabolites are key mediators of interactions, including defense, competition, and signaling. scielo.brnazarethcastellanos.com

The presence of the this compound biosynthetic gene cluster in phylogenetically distant bacteria, such as the cyanobacterium Microcystis aeruginosa and the proteobacterium 'Candidatus Entotheonella,' points towards horizontal gene transfer. plos.org This mechanism allows for the rapid dissemination of advantageous traits, such as the production of a protective or competitive chemical agent, across different microbial species. plos.org Therefore, this compound is considered to play a key role in microbial ecology, influencing the structure and dynamics of microbial communities in both terrestrial and marine habitats. nih.govresearchgate.net Its algicidal activity is a direct example of amensalism, where one organism harms another without a direct benefit to itself, shaping the local microbial landscape. nazarethcastellanos.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Structural Modifications and Analogues

Identification and Characterization of Natural Analogues (e.g., Deoxykasumigamide)

The investigation into the total synthesis of this compound not only led to the revision of its originally proposed structure but also resulted in the discovery of a new natural analogue, deoxythis compound. researchgate.netnih.govresearchmap.jp this compound was first isolated from the freshwater cyanobacterium Microcystis aeruginosa and was found to be a hybrid peptide-polyketide. researchgate.netnih.gov

During the synthetic studies aimed at confirming the structure of this compound, researchers reinvestigated the extract from Microcystis aeruginosa. researchgate.netresearchgate.net This led to the isolation and structural validation of deoxythis compound. researchgate.netnih.gov The characterization was achieved through detailed spectroscopic analysis, including 2D NMR and mass spectrometry, which confirmed its planar structure and relation to this compound. researchgate.net The primary structural difference between the two compounds lies in the hydroxylation of the 4-amino-3-hydroxy-5-indolylpentanoic acid (Ahipa) moiety.

| Compound | Natural Source | Key Structural Feature | Discovery Context |

|---|---|---|---|

| This compound | Microcystis aeruginosa (NIES-87) | Contains a hydroxylated Ahipa unit | Original isolation and subsequent structural revision researchgate.netresearchgate.net |

| Deoxythis compound | Microcystis aeruginosa (NIES-87) | Lacks the hydroxyl group on the Ahipa unit | Isolated during the reinvestigation of the natural source for this compound's total synthesis researchgate.netnih.gov |

The co-occurrence of these analogues suggests a shared biosynthetic pathway, with the discovery of deoxythis compound providing further insight into the unusual biosynthetic steps involved in producing these hybrid peptide-polyketide natural products. researchgate.netnih.gov

Strategies for Synthetic Analogue Derivatization

The generation of synthetic analogues is a cornerstone of medicinal chemistry, aimed at improving the properties of a lead compound. For peptidic molecules like this compound, several established strategies can be employed to create a library of derivatives for further study. acs.org

Solid-Phase Peptide Synthesis (SPPS): This is a highly efficient method for preparing linear peptides, which can then be modified or cyclized. nih.govjst.go.jp For a hybrid molecule like this compound, a combination of SPPS for the peptide portion and solution-phase chemistry for the polyketide-like moiety would be a viable approach. SPPS allows for the easy incorporation of non-proteinogenic or labeled amino acids, facilitating the creation of diverse analogues. mdpi.comrsc.org

Site-Selective Derivatization: Complex natural products often possess multiple reactive functional groups. acs.org Methodologies using peptide-based chiral catalysts have been developed for the site-selective functionalization of specific hydroxyl or amine groups, which could be applied to this compound to introduce new functionalities without the need for extensive protecting group chemistry. acs.orgillinois.edu

Cross-Coupling Reactions: Modern cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for peptide diversification. mdpi.com By incorporating halogenated or borylated amino acid precursors into the peptide backbone during synthesis, chemists can later introduce a wide variety of aryl or alkyl groups, modifying the structure, stability, and biological activity profile. mdpi.com

| Strategy | Description | Application to this compound |

|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise synthesis of peptides on a solid support, allowing for easy purification and automation. nih.govrsc.org | Efficiently assemble the peptide backbone, enabling substitution of amino acid residues with natural or unnatural analogues. |

| Site-Selective Catalysis | Use of catalysts (e.g., simple peptides) to selectively modify one functional group among many similar ones. acs.orgillinois.edu | Modify specific hydroxyl or amine groups on the this compound scaffold to explore their role in bioactivity. |

| Suzuki–Miyaura Cross-Coupling | A palladium-catalyzed reaction to form carbon-carbon bonds, often used to modify aromatic residues. mdpi.com | Derivatize the indole (B1671886) ring of the Ahipa moiety to explore the impact of substitution on activity. |

| Chemoenzymatic Synthesis | Combining chemical synthesis with enzymatic reactions, often leveraging biosynthetic enzymes for specific transformations. hokudai.ac.jp | Utilize enzymes from the this compound biosynthetic pathway, such as cyclases, to perform specific steps in a synthetic route. hokudai.ac.jp |

Structure-Activity Relationship (SAR) Exploration

SAR studies are essential for identifying the key structural features (the pharmacophore) of a molecule that are responsible for its biological activity. creative-peptides.com This knowledge guides the rational design of more potent and selective analogues. acs.orgrsc.org

For peptidic compounds, SAR exploration often follows several well-established principles and techniques. researchgate.net These methods systematically probe the role of each component of the molecule.

Alanine (B10760859) Scanning: This is a common starting point where each amino acid residue in the peptide is systematically replaced with alanine. researchgate.netacs.org This technique helps to identify "hot spots"—residues whose side chains are critical for binding or activity. A significant loss of activity upon substitution indicates the importance of the original residue's side chain. acs.org

D-Amino Acid Scanning: Replacing each L-amino acid with its D-enantiomer probes the importance of the native backbone conformation for biological activity. researchgate.net A loss of activity can suggest that a specific local conformation is necessary for the peptide to adopt its bioactive shape.

Side Chain Modification: Beyond simple alanine scanning, modifying the side chains of key residues can provide more detailed information. This includes altering properties like size, charge, polarity, and aromaticity to fine-tune interactions with a biological target. jst.go.jp

Backbone Modification: Introducing modifications such as N-methylation can enhance metabolic stability and cell permeability. N-alkyl amino acid scanning can also identify amide protons that are crucial for intramolecular hydrogen bonding, which helps maintain the bioactive conformation. researchgate.net

Cyclization: Many natural peptides are cyclic, a feature that often enhances stability and binding affinity by reducing conformational flexibility. nih.govuq.edu.au For a linear or flexible molecule, synthetic cyclization can be a powerful strategy to lock the molecule into a more active conformation. mdpi.com

| SAR Technique | Modification | Information Gained |

|---|---|---|

| Alanine Scan | Replace each residue with Alanine. acs.org | Identifies the importance of individual amino acid side chains for activity. researchgate.net |

| D-Amino Acid Scan | Replace L-residues with D-residues. researchgate.net | Probes the required stereochemistry and backbone conformation for activity. |

| N-Alkyl Scan | Replace amide N-H with N-Alkyl. researchgate.net | Identifies critical amide protons involved in hydrogen bonding and conformational stability. |

QSAR uses mathematical models to correlate the chemical structure of compounds with their biological activity. creative-peptides.comnih.gov While specific QSAR models for this compound are not publicly available, models developed for other cyclic and peptidic natural products illustrate the approach. These models can predict the activity of new analogues, thereby prioritizing synthetic efforts. creative-peptides.com

Compstatin Analogues: A QSAR model for compstatin, a 13-residue cyclic peptide inhibitor of the complement system, was developed using just four parameters. nih.gov This highly accurate model captured key physicochemical and geometrical properties, demonstrating that even simple models can effectively guide the design of analogues with significantly improved activity. nih.gov

Cyclotides: In the case of cyclotides, a class of plant-derived cyclic peptides, QSAR models have been built using molecular descriptors for lipophilic and electrostatic properties. researchgate.net These models use descriptors representing surface area and orientation (moment) to characterize and classify cyclotides and understand their structure-activity relationships related to membrane interaction. researchgate.net

These examples show that key descriptors in peptide QSAR often include hydrophobicity/lipophilicity, charge, molecular shape, and parameters related to hydrogen bonding potential. uq.edu.aunih.govresearchgate.net Such an approach could be applied to a library of this compound analogues to build a predictive model for its antialgal or other biological activities.

Advanced Analytical and Research Methodologies

Spectroscopic Techniques for Structural Elucidation (e.g., HRFABMS, NMR, 2D NMR)

The determination of the intricate chemical structure of Kasumigamide has been achieved through the application of various spectroscopic methods. onlineorganicchemistrytutor.com While the initial structural work on similar complex peptides often involves a combination of techniques, the definitive architecture of this compound and its analogues has been primarily elucidated using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netresearchgate.net

Two-dimensional (2D) NMR techniques are particularly crucial for assembling the molecular framework of complex molecules like this compound. emerypharma.comresearchgate.net Experiments such as Correlation Spectroscopy (COSY) help in identifying proton-proton couplings, which establishes the connectivity between adjacent amino acid residues and other structural components. emerypharma.commagritek.com Advanced 2D NMR methods provide through-bond and through-space correlations, which are essential for piecing together the complete structure of multifaceted natural products. ipb.ptwordpress.com

Mass spectrometry, including high-resolution techniques, provides precise molecular weight information and fragmentation patterns that help to confirm the elemental composition and sequence of the peptide and polyketide moieties within this compound. onlineorganicchemistrytutor.comresearchgate.net Though not explicitly detailed for this compound in the provided context, High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) is a powerful tool for determining the molecular formula of non-volatile and thermally unstable compounds like peptides.

The combination of these powerful spectroscopic tools allows researchers to confidently determine the planar structure and relative stereochemistry of this compound. researchgate.netresearchgate.net

Chromatographic Techniques (e.g., LC-MS, HPLC) for Analysis and Purification

Chromatographic methods are indispensable for the detection, quantification, and purification of this compound from complex biological extracts. rsc.org High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating compounds from mixtures, enabling the isolation of pure this compound for further analysis. rajithperera.comchemyx.com

The coupling of liquid chromatography with mass spectrometry (LC-MS) has proven to be a particularly powerful analytical tool in this compound research. chemyx.comthermofisher.com LC-MS analysis was instrumental in confirming the production of this compound by the cyanobacterium Microcystis aeruginosa NIES-87 and its presence in the marine sponge Discodermia calyx. plos.orgresearchgate.net This technique allows for the comparison of metabolites by matching the retention time and molecular mass of a compound in a sample to that of a known standard. plos.org

The high sensitivity and selectivity of LC-MS make it ideal for detecting and quantifying the presence of this compound even at low concentrations within intricate biological matrices. rsc.orgrajithperera.com

Chemoenzymatic and Biochemical Assays

Understanding the biosynthesis of this compound at a molecular level requires the use of specialized chemoenzymatic and biochemical assays to characterize the function of the enzymes involved. nih.govbeilstein-journals.orgrsc.orgmdpi.com

In Vitro Assays for Biosynthetic Enzyme Function (e.g., Biomol Green Assay)

To validate the predicted function of the enzymes within the this compound biosynthetic gene cluster, in vitro enzymatic assays are employed. researchgate.netnih.gov A key technique used in this context is the Biomol Green assay. researchgate.netnih.gov This colorimetric assay is used to quantify the release of inorganic phosphate (B84403) from ATP, which occurs during the adenylation (A) domain-catalyzed activation of amino acid substrates in Non-Ribosomal Peptide Synthetase (NRPS) systems. nih.govvwr.com

In the study of this compound biosynthesis, the Biomol Green assay was used to determine the substrate selectivity of the A domains within the enzymes MakasA, MakasB, and MakasC. researchgate.net This assay confirmed that the respective A domains selectively activate phenylpyruvic acid (PP), β-Alanine, L-Tryptophan, and L-Arginine, which are the building blocks of the this compound peptide chain. researchgate.net The assay also demonstrated the higher selectivity of the MakasC-A2 domain for DL-threo-3-phenylserine over L-Phenylalanine. researchgate.net

Table 1: Substrate Selectivity of Adenylation Domains in this compound Biosynthesis Determined by Biomol Green Assay

| Enzyme | Adenylation Domain | Substrate(s) Tested | Preferred Substrate |

|---|---|---|---|

| MakasA | MakasA-A1 | Phenylpyruvic acid (PP) | Phenylpyruvic acid (PP) |

| MakasB | MakasB-A2 | β-Alanine | β-Alanine |

| MakasC | MakasC-A1 | L-Tryptophan, L-Arginine | L-Tryptophan, L-Arginine |

| MakasC | MakasC-A2 | DL-threo-3-phenylserine, L-Phenylalanine | DL-threo-3-phenylserine |

This table is a representation of findings described in the research. researchgate.net

Genomic and Metagenomic Approaches

The discovery of the genetic blueprint for this compound biosynthesis was made possible through advanced genomic and metagenomic strategies. nih.gov

Metagenomic Analysis for Biosynthetic Gene Cluster Discovery

Metagenomic analysis, which involves the study of genetic material recovered directly from environmental samples, was pivotal in identifying the this compound biosynthetic gene cluster. plos.orgnih.gov Researchers performed a metagenomic analysis of the Japanese marine sponge Discodermia calyx, which is known to be a rich source of bioactive compounds. researchgate.net This approach led to the identification of a hybrid type I polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) gene cluster, designated as the kas cluster. plos.orgresearchgate.net

This discovery was significant as it linked the production of this compound, a compound originally found in a freshwater cyanobacterium, to a symbiotic bacterium, 'Entotheonella' sp., residing within the marine sponge. plos.orgnih.gov This finding highlights the power of metagenomics to uncover cryptic biosynthetic gene clusters from uncultured symbiotic microorganisms. plos.org

Bioinformatic Tools (e.g., BLASTP) for Gene Homolog Identification

Bioinformatic tools are essential for analyzing the vast amount of sequence data generated from genomic and metagenomic studies. diva-portal.orggenome.gov The Basic Local Alignment Search Tool for proteins (BLASTP) is a widely used algorithm to find regions of similarity between protein sequences. berkeley.edunih.govmgcub.ac.in

In the context of this compound research, a homology-based search using the identified kas gene products as queries led to the discovery of the corresponding biosynthetic gene cluster (makasA-D) in Microcystis aeruginosa NIES-87. plos.orgsecondarymetabolites.org Furthermore, BLASTP searches using the KasA-D protein sequences as queries successfully identified two additional candidate gene clusters in other bacteria from the phylum β-proteobacteria: Delftia acidovorans CCUG 274B and Herbaspirillum sp. CF444. researchgate.net

This bioinformatic approach demonstrated that this compound or similar compounds could be produced by phylogenetically diverse bacteria, suggesting the potential for horizontal gene transfer of the biosynthetic gene cluster. plos.orgresearchgate.net

Table 2: Identified this compound Biosynthetic Gene Clusters and Homologs

| Organism | Gene Cluster Designation | Phylum | Key Bioinformatic Tool Used for Identification |

|---|---|---|---|

| 'Entotheonella' sp. (from D. calyx) | kasA-I | 'Tectomicrobia' (candidate) | Metagenomic Analysis |

| Microcystis aeruginosa NIES-87 | makasA-D | Cyanobacteria | Homology-based search (BLASTP) |

| Delftia acidovorans CCUG 274B | dakasA-J | Proteobacteria (β-proteobacteria) | BLASTP |

| Herbaspirillum sp. CF444 | hkasA-H | Proteobacteria (β-proteobacteria) | BLASTP |

This table is compiled from information presented in the research literature. researchgate.netresearchgate.net

Single-Cell Analysis and Molecular Techniques (e.g., PCR, Laser Microdissection) for Producer Identification

The identification of the true biological producer of this compound, particularly within complex symbiotic assemblages like marine sponges, has necessitated the use of advanced analytical and molecular methodologies. Techniques such as laser microdissection (LMD) coupled with polymerase chain reaction (PCR) have been instrumental in pinpointing the specific microbial symbiont responsible for the biosynthesis of this natural product.

Metagenomic analysis of the Japanese marine sponge Discodermia calyx led to the discovery of a hybrid type I polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) gene cluster, designated as the kas cluster. nih.govplos.orgresearchgate.net Bioinformatic analysis of this gene cluster suggested its role in the biosynthesis of this compound, a compound originally found in the freshwater cyanobacterium Microcystis aeruginosa NIES-87. plos.orgnih.gov This finding prompted further investigation to identify the exact producer within the sponge's diverse microbial community. nih.gov

To achieve this, researchers employed laser microdissection to selectively isolate individual bacterial cells from the sponge homogenate. plos.org Two distinct filamentous bacterial morphotypes, designated as "F" and "S", were isolated for subsequent genetic analysis. plos.org PCR analysis was then conducted on the genomes of these dissected cells using a specific primer pair (DCKS10F/DCKS10R) designed to target the kas gene cluster. plos.orgplos.org

The results of the PCR analysis were definitive: only the cells with the "F" morphology yielded a positive result for the kas gene. plos.org This filamentous bacterium was identified as a member of the genus 'Entotheonella'. plos.orgsemanticscholar.org This provided direct evidence that 'Entotheonella' sp. is the symbiotic producer of this compound in the marine sponge D. calyx. plos.orgsemanticscholar.org This was a significant finding, as it highlighted that 'Entotheonella' is responsible for producing multiple bioactive natural products. semanticscholar.org The discovery also revealed that this compound is produced by phylogenetically distant bacteria, namely the marine sponge symbiont 'Entotheonella' sp. and the free-living freshwater cyanobacterium M. aeruginosa, suggesting the potential for horizontal gene transfer of the biosynthetic gene cluster. nih.govplos.org

The research findings are detailed in the tables below, outlining the components of the identified biosynthetic gene cluster and the specifics of the PCR-based producer identification experiment.

Research Findings

| ORF | Putative Function | Homology (Accession No.) | Identity (%) |

|---|---|---|---|

| kasA | NRPS/PKS | - | - |

| kasB | NRPS/PKS | - | - |

| kasC | NRPS | - | - |

| kasD | β-hydroxylase | CmlA (AAG02251) | 39 |

| kasE | Acyl-CoA dehydrogenase | - | - |

| kasF | MbtH-like protein | - | - |

| kasG | Transposase | - | - |

| kasH | Transposase | - | - |

| kasI | Type II thioesterase | - | - |

Table 1: Putative Open Reading Frames (ORFs) of the this compound NRPS-PKS gene cluster identified from 'Entotheonella' sp. in the sponge Discodermia calyx. nih.govplos.org

| Sample (Dissected Cell) | Primer Pair | Target Gene | Result |

|---|---|---|---|

| Filamentous morphotype "F" ('Entotheonella' sp.) | DCKS10F/DCKS10R | kas gene cluster | Positive |

| Filamentous morphotype "S" | DCKS10F/DCKS10R | kas gene cluster | Negative |

Table 2: Summary of PCR analysis for the identification of the this compound producer in Discodermia calyx. plos.orgplos.org

Future Directions in Kasumigamide Research

Elucidation of Comprehensive Biological Functions and Ecological Roles

Kasumigamide was first noted for its antialgal properties, specifically against Chlamydomonas neglecta. scielo.broup.com However, its full spectrum of biological activities remains largely unexplored. The compound's presence in distinctly different ecological niches—freshwater and marine environments—suggests it may play a crucial role in microbial ecology. benthamdirect.comnih.gov Further investigations are necessary to determine its advantageous role in the survival and competition among the diverse bacterial species that produce it. ijsrmt.com

The discovery of this compound in both a free-living cyanobacterium and a sponge symbiont points to a complex ecological significance. scielo.brnih.gov It is hypothesized that this compound may function as an allelochemical, inhibiting the growth of competing microorganisms. scielo.br Understanding its role in the intricate web of interactions within these microbial communities is a key area for future research. This includes its potential involvement in defense mechanisms, signaling, or symbiotic relationships. researchgate.net The production of this compound by phylogenetically distant bacteria suggests that the biosynthetic gene cluster may have been transferred horizontally, highlighting its potential for wider distribution and varied ecological functions across different bacterial groups. researchgate.netijsrmt.com

Table 1: Known Producers of this compound

| Organism | Phylum | Environment |

| Microcystis aeruginosa NIES-87 | Cyanobacteria | Freshwater |

| Candidatus 'Entotheonella' sp. | Tectomicrobia | Marine (Sponge) |

| Delftia acidovorans CCUG 274B | Proteobacteria | Not specified |

| Herbaspirillum sp. CF444 | Proteobacteria | Not specified |

This table summarizes the diverse bacterial species identified as producers of this compound, highlighting its presence across different phyla and environments. ijsrmt.com

Deeper Understanding of Biosynthetic Mechanisms and Pathway Engineering Potential

Metagenomic analysis has successfully identified the biosynthetic gene cluster responsible for this compound production, designated as kasA-I. researchgate.netijsrmt.com This cluster contains a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system. nih.govijsrmt.com A proposed biosynthetic pathway has been put forward based on the domain organization of the encoded enzymes. ijsrmt.complos.org

The modular nature of the NRPS and PKS enzymes makes the biosynthetic pathway of this compound a prime candidate for pathway engineering. researchgate.net The potential for combinatorial biosynthesis, through the genetic manipulation of these gene clusters, could lead to the creation of novel analogs with potentially improved or different biological activities. researchgate.net Future research will likely focus on the heterologous expression of the kas gene cluster in a suitable host to facilitate production and to enable targeted genetic modifications. The presence of putative transposases flanking the gene cluster in some species also suggests a natural mechanism for horizontal gene transfer, a process that could be harnessed for synthetic biology applications. ijsrmt.com

Table 2: Putative Open Reading Frames (ORFs) in the this compound Biosynthetic Gene Cluster from 'Entotheonella' sp.

| ORF | Putative Function |

| kasA | NRPS-PKS |

| kasB | NRPS-PKS |

| kasC | NRPS |

| kasD | β-hydroxylase |

| kasE | Acyl-CoA synthetase |

| kasF | MbtH-like protein |

| kasG | Acyl-CoA dehydrogenase |

| kasH | Transposase |

| kasI | Transposase |

This table outlines the putative functions of the genes within the this compound biosynthetic cluster, as identified through bioinformatic analysis. researchgate.netijsrmt.com

Exploration of Chemical Space through Synthetic Biology and Analog Synthesis

The first total synthesis of this compound has been successfully achieved, a milestone that not only confirmed its revised structure but also opened the door for the creation of synthetic analogs. nih.govfrontiersin.org During these synthetic studies, a new natural analog, deoxythis compound, was also isolated and structurally validated. nih.govfrontiersin.org This demonstrates that the chemical space around the this compound scaffold is ripe for exploration.

Synthetic biology offers powerful tools to expand this chemical diversity. nih.gov By engineering the biosynthetic pathway, it is possible to introduce different starter units or modify the tailoring enzymes to generate a library of this compound derivatives. mdpi.comresearchgate.net These new-to-nature compounds could possess enhanced potency, altered specificity, or entirely new biological activities. researchgate.net The combination of chemical synthesis and synthetic biology will be a powerful strategy for systematically exploring the structure-activity relationships of this compound class. acs.org

Development of Advanced Computational Models for Activity Prediction

As the number of this compound analogs and other peptide-polyketide natural products grows, so does the need for efficient methods to predict their biological activities. Advanced computational models, such as Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms, are becoming increasingly vital in drug discovery and natural product research. oup.comresearchgate.netnih.gov

The development of predictive models for this compound and its derivatives could significantly accelerate the discovery of new lead compounds. benthamdirect.comijsrmt.com These models can be trained on datasets of known compounds and their measured activities to identify the key structural features that determine bioactivity. For non-ribosomal peptides and polyketides, specialized fingerprinting methods and deep learning architectures like graph neural networks are being developed to handle their complex structures. oup.comnih.gov By applying such in silico methods, researchers can prioritize the synthesis of the most promising analogs for biological testing, saving time and resources. Although specific QSAR models for antialgal toxins are still emerging, the methodologies developed for other therapeutic peptides and natural products provide a strong foundation for building predictive tools for this compound. researchgate.net

Q & A

Q. What is the structural composition of kasumigamide, and what analytical techniques are critical for its elucidation?

this compound is a cyclic depsipeptide with the molecular formula C₄₀H₅₀N₈O₉. Its structure includes β-alanine (β-Ala), arginine (Arg), 3-phenylserine, and phenyllactic acid moieties, confirmed through 1D/2D nuclear magnetic resonance (NMR) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) . UV spectroscopy (280 nm) identified the presence of indole rings, while hydrolysis followed by L-FDAA derivatization and chiral HPLC analysis revealed D-configurations in Arg and 3-phenylserine residues .

Q. How is this compound isolated from its natural source, and what challenges arise during purification?

this compound is extracted from the marine sponge Discodermia calyx using methanol extraction, followed by column chromatography and LC-MS-guided fractionation. Key challenges include low natural abundance (<0.1% yield) and co-elution with structurally similar metabolites, necessitating high-resolution separation techniques like reverse-phase HPLC with C18 columns .

Q. What organisms are implicated in this compound biosynthesis, and what evidence supports this?

Metagenomic analysis of D. calyx identified the symbiotic bacterium ‘Entotheonella’ sp. as the producer via a hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) gene cluster (kasA-I). PCR amplification of laser-microdissected bacterial cells confirmed the presence of kas genes, while heterologous expression studies validated their role in biosynthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural characterization of this compound analogs?

Overlapping aromatic proton signals in NMR (e.g., 10 aromatic Hs in this compound) require advanced 2D techniques like HMBC and NOESY to differentiate phenylserine and phenyllactic acid units. Discrepancies in mass fragmentation patterns (e.g., [M+H]+ vs. [M+Na]+ adducts) are addressed using high-resolution MS and isotopic labeling .

Q. What experimental strategies optimize this compound yield in microbial heterologous expression systems?

Yield optimization involves codon-optimizing kas genes for expression in E. coli or Streptomyces hosts, fed-batch fermentation with precursor supplementation (e.g., phenylalanine for phenyllactic acid), and CRISPR-mediated activation of silent biosynthetic pathways . Transcriptomic profiling of ‘Entotheonella’ under stress conditions (e.g., nutrient limitation) can further upregulate kas cluster expression .

Q. How do horizontal gene transfer (HGT) events complicate the phylogenetic tracking of this compound biosynthesis?

Comparative genomics of ‘Entotheonella’ strains revealed divergent kas clusters, suggesting HGT between sponge-associated bacteria. Researchers use phylogenomic tools like ANI (Average Nucleotide Identity) and antiSMASH to map gene cluster evolution and identify conserved regulatory elements (e.g., promoter regions) .

Q. What methodological approaches are used to study this compound’s ecological role in sponge-microbe symbiosis?

Laser microdissection (LMD) isolates ‘Entotheonella’ cells from sponge tissues for single-cell genomics. Stable isotope probing (SIP) with 13C-labeled precursors tracks metabolite exchange, while RNA-FISH visualizes spatial expression of kas genes within symbiotic consortia .

Methodological Considerations

Q. How should researchers design bioassays to evaluate this compound’s bioactivity while minimizing false positives?

Use a tiered approach:

- Primary screening : Broad-spectrum antimicrobial assays (e.g., agar diffusion against Bacillus subtilis and Escherichia coli).

- Secondary validation : Dose-response curves (IC₅₀ determination) and cytotoxicity assays (e.g., mammalian cell lines) to exclude non-specific effects.

- Mode-of-action studies : Transcriptomic profiling (RNA-seq) of treated microbial targets to identify pathway disruptions .

Q. What criteria validate the reproducibility of this compound isolation protocols across laboratories?

Reproducibility requires:

Q. How can conflicting genomic annotations of the kas gene cluster be reconciled?

Discrepancies arise from fragmented metagenome-assembled genomes (MAGs). Use long-read sequencing (PacBio HiFi) to resolve repeats and hybrid assembly tools (e.g., Unicycler) for accurate cluster delineation. Functional validation via gene knockout in model organisms (e.g., Pseudomonas putida) confirms enzymatic roles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。